1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,6-dichlorophenyl)azetidine-3-carboxamide
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Overview
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,6-dichlorophenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,6-dichlorophenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolyl-pyrimidine core: This can be achieved through the reaction of a pyrazole derivative with a pyrimidine precursor under suitable conditions, such as using a base and a solvent like dimethylformamide (DMF).
Introduction of the azetidine ring: The azetidine ring can be introduced via cyclization reactions involving appropriate starting materials.
Attachment of the carboxamide group: The final step often involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,6-dichlorophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,6-dichlorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylazetidine-3-carboxamide
- 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)azetidine-3-carboxamide
Uniqueness
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,6-dichlorophenyl)azetidine-3-carboxamide is unique due to the presence of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as increased potency or selectivity for certain biological targets.
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N6O/c18-12-3-1-4-13(19)16(12)23-17(26)11-8-24(9-11)14-7-15(21-10-20-14)25-6-2-5-22-25/h1-7,10-11H,8-9H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLCEDJDPKEAPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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